molecular formula C11H16ClNO3 B2985456 Methyl 3-(3-aminopropoxy)benzoate hydrochloride CAS No. 1414944-46-9

Methyl 3-(3-aminopropoxy)benzoate hydrochloride

Cat. No.: B2985456
CAS No.: 1414944-46-9
M. Wt: 245.7
InChI Key: VSLNOCFKLWOVMF-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminopropoxy)benzoate hydrochloride (CAS 1414944-46-9) is a chemical compound of significant interest in scientific research and development, particularly as a versatile synthetic intermediate. With a molecular formula of C 11 H 16 ClNO 3 and a molecular weight of 245.70 g/mol, this benzoate ester derivative features a hydrophilic amino group and a hydrophobic aromatic system, making it a valuable building block for the synthesis of more complex molecules in medicinal chemistry and agrochemical design . Its structure, which includes a 3-aminopropoxy side chain, is crucial for its ability to interact with biological receptors and enzymes, potentially influencing various cellular pathways . The hydrochloride salt form enhances the compound's stability and solubility, which is critical for handling and application in biological assays . Key molecular properties include a LogP of 1.08, indicating a balanced hydrophobicity, and a polar surface area of 62 Ų, which can influence its bioavailability and interaction with biomolecules . This compound is strictly for research applications and is not intended for diagnostic or therapeutic uses. It is offered for sale as an in-stock screening compound for use in chemistry, biology, and material science research . All products are for Research Use Only and are not approved for use in humans, animals, or as drugs.

Properties

IUPAC Name

methyl 3-(3-aminopropoxy)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-11(13)9-4-2-5-10(8-9)15-7-3-6-12;/h2,4-5,8H,3,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLNOCFKLWOVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 3-(3-aminopropoxy)benzoate hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its reactivity makes it a valuable building block in medicinal chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used as a probe in biochemical assays to study enzyme interactions.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which Methyl 3-(3-aminopropoxy)benzoate hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The specific molecular targets and pathways involved would vary based on the biological context and the specific application.

Comparison with Similar Compounds

(a) Metabutoxycaine Hydrochloride (2-(Diethylamino)ethyl 3-amino-2-butyloxybenzoate hydrochloride)

  • Molecular Formula : C₁₇H₂₈N₂O₂·HCl (MW: 344.88)
  • Applications: Used as a local anesthetic, suggesting that aminoalkyl-substituted benzoates may interact with neuronal sodium channels .

(b) Methyl 3-(4-Piperidinylmethoxy)benzoate Hydrochloride

  • Molecular Formula: C₁₄H₁₉NO₃·HCl (MW: 285.77)
  • Key Differences : The piperidinylmethoxy group introduces a rigid heterocyclic structure, likely improving receptor binding affinity in CNS-targeted drugs.
  • Synthesis : Prepared via nucleophilic substitution or catalytic coupling, similar to methods in using PPA (polyphosphoric acid) .

Benzoate Esters with Heterocyclic Substituents

(a) Methyl 3-(5-Fluoropyridin-2-yl)benzoate Hydrochloride

  • Molecular Formula: C₁₃H₁₁FNO₂·HCl (MW: 283.7)
  • Applications : Fluorinated analogs are common in kinase inhibitors due to improved bioavailability .

(b) Methyl 3-(3-Hydroxypyridin-2-yl)benzoate Hydrochloride

  • Molecular Formula: C₁₃H₁₂ClNO₃ (MW: 265.7)
  • Key Differences : The hydroxypyridinyl group introduces hydrogen-bonding capability, which may influence solubility and target selectivity.

Amino-Substituted Propanoate and Benzoate Derivatives

(a) Benzyl 3-Aminopropanoate Hydrochloride

  • Molecular Formula: C₁₀H₁₄ClNO₂ (MW: 215.68)
  • Safety: Classified as non-hazardous, contrasting with some halogenated analogs requiring stricter handling .

(b) Methyl 3-Amino-3-(3-Methoxyphenyl)propanoate Hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO₃ (MW: 245.7)

Data Tables: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Potential Applications Reference
Methyl 3-(3-aminopropoxy)benzoate HCl C₁₁H₁₅ClNO₃ (inferred) ~245.7 (calc.) 3-Aminopropoxy, methyl ester Intermediate, drug candidate
Metabutoxycaine HCl C₁₇H₂₈N₂O₂·HCl 344.88 Diethylaminoethyl, butyloxy Local anesthetic
Methyl 3-(4-piperidinylmethoxy)benzoate HCl C₁₄H₁₉NO₃·HCl 285.77 Piperidinylmethoxy CNS-targeted therapies
Methyl 3-(5-fluoropyridin-2-yl)benzoate HCl C₁₃H₁₁FNO₂·HCl 283.7 Fluoropyridinyl Kinase inhibitors

Biological Activity

Methyl 3-(3-aminopropoxy)benzoate hydrochloride is a chemical compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉ClN₂O₃
  • Molecular Weight : Approximately 274.73 g/mol
  • IUPAC Name : Methyl 3-(3-aminopropoxy)benzoate; hydrochloride

The compound features a benzoate core with a propoxy side chain containing an amino group, which enhances its solubility and potential bioactivity compared to simpler benzoates.

Biological Activities

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and other bacteria .
  • Cytotoxicity : Research indicates potential cytotoxic effects against malignant cell lines, making it a candidate for further investigation in cancer therapy .
  • Antioxidant Properties : The compound may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Antimycobacterial Activity :
    • A study evaluated the activity of related compounds against M. tuberculosis and found that structural modifications significantly influenced their effectiveness. This compound's structural similarities suggest it may also exhibit such activity .
  • Cytotoxicity Assays :
    • In vitro assays using human cell lines demonstrated varying levels of cytotoxicity among related compounds, indicating the need for further testing on this compound to establish its safety profile and therapeutic index .

Comparative Analysis

Compound NameKey FeaturesBiological Activity
Methyl 4-(3-aminopropyl)benzoate hydrochloridePropylamine side chainAntimicrobial activity
(S)-Methyl 3-(1-aminoethyl)benzoate hydrochlorideEthylamine side chainDistinct pharmacological properties
Methyl 4-methylbenzoateSimpler structure without amino groupsBase comparison for activity

The comparative analysis highlights that this compound's specific structural arrangement allows for enhanced interaction with biological targets compared to simpler analogs.

Q & A

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

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